Tiglylcarnitine
Description
Overview of Carnitine's Role in Cellular Bioenergetics
L-carnitine, a small, water-soluble molecule derived from the amino acids lysine (B10760008) and methionine, is fundamental to cellular energy production. scielo.brscielo.brcreative-proteomics.com While it can be synthesized in the liver and kidneys, a significant portion is obtained from dietary sources, especially animal products. scielo.brnih.gov Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, the site of β-oxidation. nih.govencyclopedia.pub This role is indispensable for tissues with high energy demands, such as skeletal and cardiac muscle, which rely heavily on fatty acid oxidation for fuel. nih.gov Beyond this transport function, carnitine is also pivotal in maintaining metabolic flexibility and protecting cells from the accumulation of toxic acyl-CoA compounds. nih.govresearchgate.net
The transport of long-chain fatty acids across the inner mitochondrial membrane, which is impermeable to them, is accomplished by the carnitine shuttle system. mdpi.comyoutube.com This system involves a coordinated series of enzymatic reactions.
Key Components of the Carnitine Shuttle:
| Enzyme/Transporter | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Catalyzes the transfer of an acyl group from a long-chain fatty acyl-CoA to carnitine, forming acylcarnitine. mdpi.commdpi.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule. mdpi.commdpi.com |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner mitochondrial membrane (matrix side) | Converts the acylcarnitine back into acyl-CoA and free carnitine within the mitochondrial matrix. encyclopedia.pubmdpi.com |
Once inside the matrix, the regenerated acyl-CoA can enter the β-oxidation spiral to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for ATP generation. encyclopedia.pubmdpi.com The free carnitine is transported back out by CACT to be reused in the shuttle. mdpi.com
Carnitine is essential for maintaining the balance between free coenzyme A (CoA) and acyl-CoA esters within the mitochondria. nih.govresearchgate.net During periods of high metabolic activity, such as intense exercise, the rate of acetyl-CoA production from both glucose and fatty acid breakdown can exceed the capacity of the TCA cycle. researchgate.net This leads to an accumulation of acetyl-CoA and other acyl-CoAs, which can sequester the limited pool of free CoA. researchgate.net
A shortage of free CoA can inhibit crucial metabolic enzymes, including pyruvate (B1213749) dehydrogenase and enzymes of the β-oxidation pathway, thereby impairing energy production. mdpi.com Carnitine acts as a buffer in this system by accepting these excess acyl groups, a reaction catalyzed by carnitine acyltransferases. scielo.br This forms acylcarnitines, such as acetyl-L-carnitine, which can be transported out of the mitochondria, thus replenishing the pool of free CoA for continued metabolic function. researchgate.netyoutube.com This buffering action is also critical for removing potentially toxic short- and medium-chain acyl-CoAs that accumulate as a result of incomplete fatty acid oxidation or from the metabolism of branched-chain amino acids. nih.govresearchgate.net
Carnitine's influence extends beyond fatty acid transport to the broader regulation of intermediary metabolism. By modulating the mitochondrial acetyl-CoA/CoA ratio, carnitine indirectly influences glucose metabolism. mdpi.com A lower ratio, maintained by the conversion of excess acetyl-CoA to acetyl-L-carnitine, can alleviate the inhibition of the pyruvate dehydrogenase complex, thereby promoting glucose oxidation. mdpi.comyoutube.com
Furthermore, carnitine plays a role in the metabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine. nih.gov The breakdown of these amino acids produces specific acyl-CoA intermediates. youtube.com For instance, the catabolism of isoleucine generates tiglyl-CoA. researchgate.net Carnitine can bind to these BCAA-derived acyl groups, forming specific acylcarnitines like tiglyl carnitine, which facilitates their removal from the mitochondria and prevents their accumulation to toxic levels. researchgate.net This function links carnitine homeostasis directly to amino acid metabolism, highlighting its role as a central modulator of cellular fuel selection and metabolic waste management. nih.govnih.gov
Classification and Structural Context of Tiglyl Carnitine
Tiglyl carnitine is a specific acylcarnitine molecule that serves as a biomarker for certain metabolic pathways, particularly the catabolism of the branched-chain amino acid isoleucine. researchgate.netresearchgate.net Its unique structure places it within distinct categories of the acylcarnitine family.
Acylcarnitines are broadly classified based on the length of their fatty acyl chain. rsu.lv A common classification system divides them into short-chain (2 to 5 carbons), medium-chain (6 to 12 carbons), and long-chain (13 to 20 carbons) acylcarnitines. metwarebio.comrsu.lvresearchgate.net
Tiglyl carnitine is derived from tiglic acid, which is a five-carbon fatty acid (C5:1). caymanchem.com This places it squarely within the short-chain acylcarnitine (SCAC) category. hmdb.canih.gov SCACs are the most abundant group of carnitines found in the body. hmdb.ca The formation of short-chain acylcarnitines is generally catalyzed by the enzyme carnitine acetyltransferase (CrAT). hmdb.ca Tiglyl-CoA, the precursor to tiglyl carnitine, is an intermediate formed during the degradation of isoleucine. researchgate.netnih.gov The conversion of tiglyl-CoA to tiglyl carnitine allows for its export from the mitochondria, preventing the buildup of this intermediate. researchgate.net
The chemical structure of tiglyl carnitine gives it several defining features. It is formally known as O-tiglyl-L-carnitine, indicating that the tiglyl group is attached to the hydroxyl group of the L-carnitine backbone. nih.govnih.gov
Structural Classification of Tiglyl Carnitine:
| Feature | Description | Source |
|---|---|---|
| Parent Acyl Group | Tiglic acid (trans-2-methyl-2-butenoic acid) | nih.gov |
| Chain Type | Methyl-branched fatty acyl-L-carnitine | nih.govnih.gov141.106.224 |
| Saturation | Monounsaturated fatty acyl-L-carnitine (contains one double bond) | nih.govnih.gov |
| IUPAC Name | (3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | nih.gov |
| Molecular Formula | C₁₂H₂₁NO₄ | nih.gov |
The acyl portion of tiglyl carnitine, the tiglyl group, is both methyl-branched (containing a methyl group attached to the carbon chain) and monounsaturated (containing one carbon-carbon double bond in the trans configuration). nih.govfoodb.ca This specific structure distinguishes it from straight-chain, saturated acylcarnitines like valerylcarnitine (B1624400) (C5), and makes it a specific marker for the isoleucine catabolic pathway. nih.govyoutube.com
Properties
IUPAC Name |
(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBQCVBQNMUQT-OLKPEBQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316966 | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64681-36-3 | |
| Record name | Tiglylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Catabolic Pathways of Tiglyl Carnitine
Origin of the Tiglyl Moiety
The "tiglyl" component of tiglyl carnitine originates from the catabolism of L-isoleucine, a fundamental process in cellular metabolism.
Isoleucine Catabolism as the Primary Precursor Pathway
The breakdown of the essential amino acid L-isoleucine serves as the primary source for the tiglyl group. This multi-step catabolic pathway, occurring within the mitochondria, involves the conversion of isoleucine to acetyl-CoA and propionyl-CoA. nih.gov A key intermediate in this process is tiglyl-CoA, the direct precursor to the tiglyl moiety of tiglyl carnitine. wikipedia.orgresearchgate.netmedchemexpress.com
Formation of Tiglyl-Coenzyme A as an Intermediate
Following the initial steps of isoleucine breakdown, a molecule called α-methylbutyryl-CoA is formed. This intermediate is then converted to tiglyl-Coenzyme A (tiglyl-CoA) through an oxidation reaction. researchgate.net Tiglyl-CoA is a pivotal molecule that stands at a metabolic crossroads, either proceeding through the remainder of the isoleucine catabolic pathway or being converted to tiglyl carnitine. researchgate.netresearchgate.net
Enzymatic Acylation of L-Carnitine
The synthesis of tiglyl carnitine from tiglyl-CoA is a reversible enzymatic reaction that facilitates the management of acyl groups within the cell.
Role of Carnitine Acyltransferases in Tiglyl-CoA Conversion
A group of enzymes known as carnitine acyltransferases is responsible for the conversion of tiglyl-CoA to tiglyl carnitine. nih.gov These enzymes catalyze the transfer of the tiglyl group from Coenzyme A (CoA) to L-carnitine. nih.govcolumbia.edu This reaction is crucial for buffering the levels of acyl-CoAs within the mitochondria. researchgate.net In conditions where specific acyl-CoA species accumulate, such as in certain metabolic disorders, their conversion to acylcarnitines facilitates their removal from the mitochondria and subsequent excretion in the urine. researchgate.netnih.govresearchgate.netnih.gov
Substrate Specificity and Cellular Localization of Relevant Acyltransferases
The conversion of tiglyl-CoA to tiglyl carnitine is primarily carried out by carnitine acetyltransferase (CrAT). hmdb.camdpi.com CrAT is found in several cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. proteopedia.org This enzyme exhibits broad specificity for short-chain acyl-CoAs. nih.govnih.govcolumbia.edu Another relevant enzyme is carnitine octanoyltransferase (CROT), which is also located in peroxisomes and mitochondria and acts on medium-chain acyl-CoAs. proteopedia.orgnih.gov The specific activity of these enzymes can be influenced by the chain length of the acyl-CoA substrate. nih.gov
| Enzyme | Cellular Localization | Substrate Preference |
| Carnitine Acetyltransferase (CrAT) | Mitochondrial matrix, Peroxisomes, Endoplasmic Reticulum | Short-chain acyl-CoAs |
| Carnitine Octanoyltransferase (CROT) | Peroxisomes, Mitochondria | Medium-chain acyl-CoAs |
Mitochondrial Transport and Excretion Mechanisms
Once synthesized, tiglyl carnitine can be transported across the mitochondrial membranes, a key step in its metabolic fate. The primary protein responsible for this transport is the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, which is located in the inner mitochondrial membrane. wikipedia.orgnih.govmedlineplus.govuniprot.orgnih.govnih.gov This transporter facilitates the exchange of acylcarnitines, including tiglyl carnitine, from the mitochondrial matrix to the cytosol in exchange for free carnitine. wikipedia.orgnih.govyoutube.com This process is essential for removing excess or potentially toxic acyl-CoA groups from the mitochondria. researchgate.net After being transported into the cytosol, tiglyl carnitine can be excreted from the body in the urine. researchgate.netnih.govnih.gov
| Transporter | Location | Function |
| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports acylcarnitines out of the mitochondria in exchange for free carnitine |
Carnitine's Role in Exporting Acyl Groups from the Mitochondria
L-carnitine is a vital compound, synthesized from the amino acids lysine (B10760008) and methionine, that is crucial for energy metabolism. youtube.comoregonstate.edu It is most famously known for its role in the "carnitine shuttle," a system that transports long-chain fatty acids from the cell's cytosol into the mitochondrial matrix for β-oxidation, the process of breaking down fatty acids to generate ATP. oregonstate.eduyoutube.comnih.gov This shuttle is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules. youtube.com
The key components of this shuttle are:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts long-chain acyl-CoAs to acylcarnitines. youtube.comnih.gov
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine. youtube.comnih.gov
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it converts the acylcarnitines back into acyl-CoAs and free carnitine within the matrix. youtube.comnih.gov
While the shuttle's primary recognized function is importing fatty acids for oxidation, carnitine also plays a critical, albeit reverse, role: exporting excess and potentially toxic acyl groups out of the mitochondrial matrix. researchgate.netgrantome.com When short- and medium-chain acyl-CoA intermediates—such as tiglyl-CoA from isoleucine metabolism—accumulate, they can sequester the limited supply of mitochondrial Coenzyme A (CoA). nih.gov This reduces the vital acyl-CoA/free CoA ratio, which can impair the function of critical dehydrogenases in the TCA cycle and β-oxidation. nih.gov
To prevent this mitochondrial dysfunction, the enzyme carnitine acetyltransferase (CrAT) converts these excess short-chain acyl-CoAs into their acylcarnitine forms, such as tiglyl carnitine. hmdb.cagrantome.com These acylcarnitines are then transported out of the mitochondria, likely via the same carnitine-acylcarnitine translocase (CACT), in exchange for free carnitine. researchgate.netgrantome.com This process effectively buffers the mitochondrial acyl-CoA pool, freeing up CoASH for essential metabolic processes and preserving mitochondrial function. researchgate.netgrantome.com
Table 1: Key Proteins in Carnitine-Mediated Acyl Group Transport
| Protein | Location | Function |
|---|---|---|
| CPT1 | Outer Mitochondrial Membrane | Catalyzes the formation of long-chain acylcarnitines from acyl-CoAs and carnitine for import. youtube.comnih.gov |
| CACT | Inner Mitochondrial Membrane | Transports acylcarnitines across the inner membrane in exchange for free carnitine. youtube.comnih.gov |
| CPT2 | Inner Mitochondrial Membrane | Converts long-chain acylcarnitines back to acyl-CoAs inside the mitochondrial matrix. youtube.comnih.gov |
| CrAT | Mitochondrial Matrix | Converts short-chain acyl-CoAs (e.g., tiglyl-CoA) to acylcarnitines for export from the mitochondria. hmdb.cagrantome.com |
Excretion of Tiglyl Carnitine as a Detoxification Mechanism
The formation and export of tiglyl carnitine from the mitochondria represent the initial steps of a crucial detoxification process. Once in the cytosol, these acylcarnitines can be transported out of the cell and into the bloodstream. researchgate.net From there, they are efficiently filtered by the kidneys and excreted in the urine. researchgate.netnih.gov
The renal handling of carnitine and its esters is highly efficient. Under normal conditions, the kidneys reabsorb the vast majority of filtered carnitine to maintain homeostasis. nih.gov However, when concentrations of acylcarnitines like tiglyl carnitine rise in the blood due to metabolic blockades, their excretion rate increases significantly. researchgate.netnih.gov This urinary excretion serves as a primary mechanism to dispose of the excess, potentially toxic acyl groups that have been "buffered" by carnitine. researchgate.net
This detoxification pathway is essential for survival in individuals with certain inborn errors of metabolism. For instance, in SBCAD deficiency, the body cannot properly process isoleucine, leading to a buildup of 2-methylbutyryl-CoA, an isomer of tiglyl-CoA. medlineplus.govhrsa.gov Carnitine conjugation allows for the excretion of the accumulating intermediate as 2-methylbutyryl carnitine (a C5 acylcarnitine, which is isobaric with tiglyl carnitine), preventing severe mitochondrial toxicity. medlineplus.govnih.gov The measurement of these specific acylcarnitines in urine and blood is a cornerstone of newborn screening programs for detecting these disorders. nih.gove-cep.org
Studies have shown that after oral administration of L-carnitine, there is a gradual increase in the urinary excretion of L-carnitine and its short-chain esters, which peaks several hours later. scispace.com This demonstrates the capacity of the renal system to clear these compounds from the body, supporting the role of carnitine-dependent excretion as a viable detoxification strategy. scispace.com
Mitochondrial Significance and Metabolic Interplay of Tiglyl Carnitine
Impact on Mitochondrial Function and Integrity
The mitochondrion, as the primary site of cellular respiration and energy production, relies on a delicate balance of metabolic intermediates. The formation of tiglyl carnitine is intrinsically linked to maintaining this homeostasis, particularly by mitigating the effects of accumulating acyl-Coenzyme A (acyl-CoA) esters.
The accumulation of acyl-CoA molecules within the mitochondrial matrix can have widespread detrimental effects on cellular metabolism. When the rate of acyl-CoA production from pathways like fatty acid β-oxidation and amino acid catabolism exceeds the oxidative capacity of the tricarboxylic acid (TCA) cycle, a state of metabolic bottleneck ensues. nih.govmdpi.com This surplus of acyl-CoAs can lead to several adverse consequences:
Enzyme Inhibition: High levels of acyl-CoAs can inhibit key mitochondrial enzymes, disrupting major metabolic pathways.
Impaired Energy Production: The sequestration of the free Coenzyme A (CoA) pool by excessive acyl groups reduces the availability of free CoA required for other vital reactions, including the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase in the TCA cycle. nih.gov This limitation can severely hamper cellular energy production. nih.gov
Mitochondrial Dysfunction: The buildup of certain acyl-CoAs, particularly long-chain species, can be toxic, leading to impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and damage to mitochondrial membranes. nih.govnih.gov In some cases, this can trigger pathways leading to cell death. nih.gov
The conversion of accumulating acyl-CoAs, such as tiglyl-CoA, to their corresponding acylcarnitines serves as a crucial detoxification mechanism. This process, facilitated by carnitine acyltransferases, frees up Coenzyme A and produces a less toxic, transportable acylcarnitine that can be exported from the mitochondria. mdpi.comnih.gov
The concentration of tiglyl carnitine and other acylcarnitines in circulation can serve as a valuable biomarker for mitochondrial metabolic status. nih.govnih.gov Since tiglyl carnitine is formed to buffer an excess of its precursor, tiglyl-CoA, its elevated levels can indicate a high flux through the isoleucine degradation pathway or a downstream blockage in the TCA cycle. nih.govnih.gov This makes the acylcarnitine profile, including tiglyl carnitine, a diagnostic tool for identifying certain inborn errors of metabolism where specific acyl-CoAs accumulate due to enzymatic defects. nih.govnih.gov Thus, measuring tiglyl carnitine provides a non-invasive snapshot of specific intramitochondrial metabolic activities and potential dysfunctions. nih.gov
| Finding | Implication | Primary Reference |
|---|---|---|
| Tiglyl carnitine is a metabolic byproduct of the catabolism of the branched-chain amino acid (BCAA) isoleucine. | Its presence directly reflects the metabolic activity of the isoleucine degradation pathway. | nih.govnih.gov |
| Elevated levels of tiglyl carnitine are observed in certain inborn errors of metabolism, such as beta-ketothiolase deficiency. | Serves as a key diagnostic marker for specific metabolic disorders affecting isoleucine breakdown. | nih.gov |
| The formation of tiglyl carnitine from tiglyl-CoA is a mitochondrial buffering mechanism. | Helps prevent the toxic accumulation of tiglyl-CoA and frees up the essential cofactor Coenzyme A, thereby maintaining mitochondrial integrity. | mdpi.comnih.gov |
| Acylcarnitines, including tiglyl carnitine, are measured in metabolic profiling to assess mitochondrial function. | Provides a window into fuel selection and potential mismatches between fuel supply and mitochondrial oxidative capacity. | nih.govnih.gov |
Interrelationships with Branched-Chain Amino Acid Catabolism
Tiglyl carnitine is not an isolated molecule but an integral part of the catabolic pathway for branched-chain amino acids (BCAAs), specifically isoleucine.
The breakdown of the essential amino acid isoleucine occurs primarily within the mitochondria of tissues like skeletal muscle. nih.govyoutube.com This multi-step process generates several intermediates, including tiglyl-CoA. nih.gov The pathway proceeds as follows:
Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV), through a transamination reaction. nih.govmdpi.com
KMV is then irreversibly decarboxylated to form 2-methylbutyryl-CoA. nih.govnih.gov
Through subsequent enzymatic steps, 2-methylbutyryl-CoA is converted into tiglyl-CoA.
Under conditions of high isoleucine breakdown, the production of tiglyl-CoA can increase significantly. To maintain a healthy balance of the mitochondrial CoA pool, tiglyl-CoA is esterified with carnitine by a carnitine acyltransferase to form tiglyl carnitine. Therefore, the level of tiglyl carnitine is a direct reflection of the metabolic flux through the isoleucine degradation pathway.
The catabolism of BCAAs is a significant source of carbon for the tricarboxylic acid (TCA) cycle, the final common pathway for the oxidation of fuel molecules. nih.gov The breakdown of isoleucine ultimately yields both acetyl-CoA and succinyl-CoA (via propionyl-CoA), both of which are key entry points into the TCA cycle. nih.govnih.govmdpi.com
Acetyl-CoA: Condenses with oxaloacetate to form citrate, initiating the cycle.
Succinyl-CoA: Enters the cycle directly as an intermediate.
By providing these substrates, the degradation of isoleucine and other BCAAs directly contributes to and helps regulate the anaplerotic flux of the TCA cycle, which is essential for replenishing cycle intermediates and sustaining energy production. nih.govnih.gov Consequently, the metabolic pathways that produce BCAA derivatives like tiglyl-CoA are tightly linked to the regulation of cellular energy homeostasis.
Carnitine Insufficiency and Acyl-Coenzyme A Imbalance
The balance between free carnitine and acylcarnitines is critical for metabolic health. Carnitine insufficiency, a state of depleted free carnitine, disrupts the crucial buffering capacity of the carnitine system and leads to a deleterious imbalance in the acyl-CoA to free CoA ratio. nih.govmedscape.com
This insufficiency can be primary, resulting from genetic defects in the carnitine transporter, or secondary to other metabolic disorders where carnitine is depleted through the excessive formation and excretion of acylcarnitine adducts. medscape.com
In a state of carnitine insufficiency, the cell's ability to conjugate and remove excess acyl-CoA groups from the mitochondria is compromised. mdpi.commedscape.com This leads directly to the intramitochondrial accumulation of potentially toxic intermediates like tiglyl-CoA. nih.gov The consequences are a cascade of mitochondrial dysfunction, including inhibited β-oxidation, impaired TCA cycle activity, and reduced energy production, which can manifest clinically in a variety of disorders, from myopathy to cardiomyopathy and encephalopathy. medscape.commedlink.comwikipedia.org The ratio of total acylcarnitines to free carnitine (AC/FC) is often used as a marker for this state of functional carnitine deficiency. nih.gov
| Compound Name |
|---|
| 2-methylbutyryl-CoA |
| Acetyl-CoA |
| Acyl-Coenzyme A (Acyl-CoA) |
| α-keto-β-methylvalerate (KMV) |
| α-ketoglutarate |
| Carnitine |
| Citrate |
| Coenzyme A (CoA) |
| Isoleucine |
| Oxaloacetate |
| Propionyl-CoA |
| Pyruvate |
| Succinyl-CoA |
| Tiglyl carnitine |
| Tiglyl-CoA |
Theoretical Framework of Acylcarnitine/Free Carnitine Ratios
The ratio of acylcarnitines to free carnitine (AC/FC ratio) in plasma or tissues serves as a critical indicator of mitochondrial metabolic status. nih.gov In a state of metabolic health, there is a well-maintained balance between free carnitine and its acylated forms. orpha.net However, under conditions of metabolic stress or dysfunction, this ratio can become significantly altered.
An elevated AC/FC ratio suggests an accumulation of acyl-CoAs within the mitochondria, which can occur due to several reasons, including:
Inborn Errors of Metabolism: Genetic defects in the enzymes responsible for fatty acid oxidation or amino acid catabolism can lead to the buildup of specific acyl-CoA intermediates. scielo.brnih.gov For example, in beta-ketothiolase deficiency, a disorder of isoleucine metabolism, the accumulation of tiglyl-CoA leads to a notable increase in tiglyl carnitine. scielo.brorpha.net
Mitochondrial Dysfunction: Impaired function of the electron transport chain can slow down β-oxidation, causing a backlog of acyl-CoAs. scielo.br
High-Fat Diets or Starvation: During periods of increased reliance on fat for energy, the rate of fatty acid oxidation can exceed the capacity of the Krebs cycle, leading to an accumulation of acyl-CoAs.
Implications for Cellular Bioenergetics and Metabolic Flexibility
The balance between free carnitine and acylcarnitines has profound implications for cellular bioenergetics and metabolic flexibility—the ability of cells to switch between different fuel sources in response to changing nutritional and energy demands.
A high AC/FC ratio, reflecting an accumulation of acylcarnitines, can be detrimental to cellular bioenergetics. The sequestration of carnitine in the form of acylcarnitines can lead to a relative deficiency of free carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.gov This can impair the cell's ability to generate energy from fats. Furthermore, the accumulation of certain acylcarnitines can have direct inhibitory effects on key mitochondrial enzymes, further compromising energy production.
Metabolic inflexibility, a hallmark of conditions like insulin (B600854) resistance and type 2 diabetes, is characterized by an impaired ability to switch from fat to glucose oxidation in the fed state. nih.gov Studies have shown that carnitine supplementation can improve metabolic flexibility. nih.govscienceopen.com By providing an adequate supply of free carnitine, supplementation can help to buffer the excess acyl-CoAs that accumulate in states of lipid oversupply, thereby facilitating more complete fatty acid oxidation and improving the cell's ability to utilize glucose. nih.gov Research in individuals with impaired glucose tolerance has demonstrated that carnitine supplementation can restore metabolic flexibility to levels seen in healthy individuals. nih.govscienceopen.com
Detailed Research Findings
| Compound | Condition | Sample Type | Change in Concentration | Reference(s) |
| Tiglyl Carnitine | Healthy Adults | Blood | 0.03 ± 0 uM | nih.gov |
| Tiglyl Carnitine | Beta-ketothiolase Deficiency | Blood/Urine | Increased | scielo.brorpha.net |
| Tiglyl Carnitine | ECHS1 Deficiency | - | May be elevated due to its role in isoleucine metabolism | oup.com |
| Tiglyl Carnitine | Propionic and Methylmalonic Acidemia | Plasma | Increased | |
| Tiglyl Carnitine | Metabolic Syndrome | Plasma | Decreased | nih.gov |
| Tiglyl Carnitine | Type 2 Diabetes | Plasma | Decreased | nih.gov |
Tiglyl Carnitine in Inborn Errors of Metabolism and Inherited Disorders
Association with Mitochondrial Acetoacetyl-Coenzyme A Thiolase (T2) Deficiency
Tiglyl carnitine is a critical biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Mitochondrial Acetoacetyl-Coenzyme A Thiolase (T2) deficiency, also known as Beta-ketothiolase deficiency. This autosomal recessive disorder affects the metabolism of the amino acid isoleucine and ketone bodies. aap.org The classical presentation of T2 deficiency involves episodes of ketoacidosis, often triggered by illness or fasting. aap.org
Mechanistic Basis for Elevated Tiglyl Carnitine Levels in T2 Deficiency
The biochemical hallmark of T2 deficiency is the impairment of the final step in the catabolism of L-isoleucine. numberanalytics.com The T2 enzyme, mitochondrial acetoacetyl-CoA thiolase, is responsible for the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. When this enzyme is deficient, 2-methylacetoacetyl-CoA accumulates upstream in the metabolic pathway.
This accumulation leads to a series of upstream metabolic blockages. The immediate precursor to 2-methylacetoacetyl-CoA is 2-methyl-3-hydroxybutyryl-CoA. The buildup of 2-methylacetoacetyl-CoA inhibits the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. This, in turn, causes the accumulation of 2-methyl-3-hydroxybutyryl-CoA and its precursor, tiglyl-CoA.
The excess tiglyl-CoA is then conjugated with carnitine by carnitine acyltransferases to form tiglyl carnitine, which can be detected in blood and urine. This process serves as a detoxification pathway, sequestering the potentially toxic acyl-CoA species. Therefore, elevated levels of tiglyl carnitine are a direct consequence of the enzymatic block in T2 deficiency.
Diagnostic Relevance in Neonatal Metabolic Screening Programs
Expanded newborn screening programs utilizing tandem mass spectrometry (MS/MS) have enabled the early detection of T2 deficiency through the analysis of acylcarnitine profiles in dried blood spots. nih.govd-nb.info In these screening programs, an elevated level of tiglyl carnitine (C5:1) is a key indicator for T2 deficiency. d-nb.info
In a reported case, a newborn identified with T2 deficiency through screening had a tiglylcarnitine (B1262128) (C5:1) level of 0.34 μmol/L, which was above the upper cut-off of 0.23 μmol/L. d-nb.info Another key marker that is often elevated is 2-methyl-3-hydroxybutyrylcarnitine (C5OH). d-nb.info The combination of elevated tiglyl carnitine and other specific acylcarnitines, such as 2-methyl-3-hydroxybutyrylcarnitine, provides a strong indication for T2 deficiency, prompting further confirmatory testing. d-nb.info However, it is important to note that in some cases of T2 deficiency, the acylcarnitine profile may appear normal, especially in the absence of metabolic stress. researchgate.net
Other Organic Acidurias and Fatty Acid Oxidation Disorders
While strongly associated with T2 deficiency, elevated tiglyl carnitine is not exclusively diagnostic for this condition. It can also be observed in other organic acidurias and fatty acid oxidation disorders, making differential diagnosis crucial.
Consideration of Tiglyl Carnitine as a Metabolic Signature in Broader Inherited Metabolic Defects
Elevated tiglyl carnitine can be a feature in other inborn errors of metabolism that affect the isoleucine catabolic pathway. For instance, short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency can also lead to an increase in C5-carnitine, which includes tiglyl carnitine.
The accumulation of acyl-CoAs in various organic acidurias can lead to secondary carnitine deficiency as carnitine is utilized to form acylcarnitines for excretion. nih.govresearchgate.net This highlights the broader role of acylcarnitine profiling, including the measurement of tiglyl carnitine, in identifying and managing a range of inherited metabolic defects. nih.gov
Differential Diagnosis Considerations within Acylcarnitine Profiling
When elevated tiglyl carnitine is detected, a comprehensive analysis of the entire acylcarnitine profile is necessary for differential diagnosis. The presence of other specific acylcarnitines can help distinguish between different disorders.
For example, in T2 deficiency, in addition to elevated tiglyl carnitine (C5:1), there is typically an elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5OH). d-nb.info In contrast, other disorders may present with a different pattern of elevated acylcarnitines. The analysis of urinary organic acids is also a critical tool in the differential diagnosis, as the excretion of specific organic acids, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine, can further pinpoint the underlying metabolic defect. d-nb.info
It is also important to consider that other acylcarnitines can be isobaric with tiglyl carnitine, meaning they have the same mass-to-charge ratio in tandem mass spectrometry. Therefore, chromatographic separation or the analysis of other related metabolites is essential for accurate diagnosis. iu.edu
Data Tables
Table 1: Key Acylcarnitine Markers in the Diagnosis of T2 Deficiency
| Acylcarnitine | Abbreviation | Typical Finding in T2 Deficiency |
| Tiglyl carnitine | C5:1 | Elevated |
| 2-methyl-3-hydroxybutyrylcarnitine | C5OH | Elevated |
Table 2: Example of Acylcarnitine Concentrations in a Newborn with T2 Deficiency
| Analyte | Patient Concentration (μmol/L) | Upper Cut-off (μmol/L) |
| This compound (C5:1) | 0.34 | 0.23 |
| 2-methyl-3-hydroxybutyrylcarnitine (C5OH) | 1.17 | 0.28 |
| Data adapted from a case report by Catanzano et al. (2010). d-nb.info |
Pathophysiological Relevance of Tiglyl Carnitine in Model Systems
Research in Cancer Metabolism Models
The metabolic landscape of cancer cells is dramatically reprogrammed to support their rapid proliferation and survival. This includes alterations in glucose, amino acid, and lipid metabolism. The carnitine system, essential for transporting fatty acids into the mitochondria for beta-oxidation, is increasingly recognized as a key player in this metabolic plasticity of cancer.
A significant finding has been the identification of tiglyl carnitine as a potential plasma biomarker in mouse models of melanoma. In a 2021 study, researchers conducted a broad-spectrum targeted metabolomics analysis of plasma from mice bearing genetically different human melanoma xenografts, including BRAF mutant, NRAS mutant, and triple-wildtype cell lines. nih.govnih.gov This comprehensive analysis revealed that tiglyl carnitine was one of several metabolites that could potentially distinguish melanoma-bearing mice from healthy controls. nih.govnih.gov
The study by Petrashen and colleagues identified a panel of potential plasma biomarkers for melanoma, including tiglyl carnitine. nih.govnih.gov This suggests that the metabolic perturbations occurring within the tumor microenvironment have systemic effects that are reflected in the circulating metabolome.
| Melanoma Xenograft Model | Key Finding Related to Acylcarnitines | Potential Implication |
|---|---|---|
| Human melanoma cell lines (A375, WM47, WM3000, WM3311) in mice | Tiglyl carnitine identified as a potential plasma biomarker. nih.govnih.gov | Suggests a systemic metabolic signature of melanoma. |
The alteration of tiglyl carnitine levels in the plasma of melanoma models points towards a dysregulation of BCAA catabolism, which is intricately linked to the central carbon metabolism that fuels cancer cell growth. Cancer cells are known to reprogram their metabolic pathways to meet the high demand for energy and biosynthetic precursors. nih.gov The carnitine system is a pivotal mediator in this metabolic plasticity, enabling the switch between glucose and fatty acid metabolism. nih.gov
While direct mechanistic studies on the specific role of tiglyl carnitine in melanoma progression are still emerging, its connection to isoleucine metabolism is significant. BCAAs not only serve as building blocks for proteins but also as nitrogen donors for nucleotide synthesis and as anaplerotic substrates to replenish the tricarboxylic acid (TCA) cycle. A disruption in their catabolism, as indicated by altered tiglyl carnitine levels, could reflect a shift in these fundamental cellular processes to support tumorigenesis. The overexpression of enzymes involved in fatty acid oxidation, a process reliant on the carnitine shuttle, has been observed in several cancers. nih.gov
Neurodegenerative Disease Models
Metabolic dysfunction, particularly in energy metabolism, is a well-established feature of neurodegenerative diseases like Alzheimer's disease. The brain has high energy demands, and any impairment in its ability to utilize fuel sources can have profound consequences.
Research in mouse models of Alzheimer's disease has positioned tiglyl carnitine as a marker of impaired BCAA catabolism. Studies have shown that individuals with Alzheimer's disease have elevated levels of circulating BCAAs and their metabolites. nih.govnih.gov This is mirrored in animal models of the disease. nih.govnih.gov Tiglyl carnitine, being a downstream metabolite of isoleucine, serves as an indicator of a bottleneck in this metabolic pathway.
Elevated levels of BCAAs have been shown to be potentially harmful to neurons, and restricting BCAAs in the diet of Alzheimer's disease model mice has been found to delay cognitive decline and reduce disease-related pathology. nih.govnih.gov The accumulation of acylcarnitines, including tiglyl carnitine, may reflect mitochondrial dysfunction, a key aspect of neurodegeneration. frontiersin.org
The apolipoprotein E (APOE) gene is a major genetic risk factor for late-onset Alzheimer's disease. The APOE4 allele increases risk, while the APOE2 allele is considered protective. Studies using humanized APOE mouse models have revealed that the APOE genotype significantly influences brain metabolic profiles, including the levels of tiglyl carnitine.
In a study comparing mice with different human APOE genotypes, it was found that carriers of the protective APOE2 allele had lower levels of markers associated with impaired BCAA catabolism, including tiglyl carnitine, in their brains. nih.gov Conversely, the presence of the APOE4 allele is associated with perturbations in the L-carnitine system and bioenergetic pathways. frontiersin.orgnih.gov These findings suggest that the different APOE genotypes create distinct metabolic environments in the brain, which may contribute to their differential risk for Alzheimer's disease. nih.gov
| Animal Model | APOE Genotype | Key Finding Related to Tiglyl Carnitine | Reference |
|---|---|---|---|
| Human APOE-targeted replacement mice | APOE2 | Lower levels of markers of impaired BCAA catabolism, including tiglyl carnitine. | nih.gov |
| Human APOE-targeted replacement mice | APOE4 | Associated with perturbations of the L-carnitine system. | frontiersin.orgnih.gov |
The findings linking tiglyl carnitine to impaired BCAA catabolism and APOE genotype in Alzheimer's models have significant implications for understanding the role of metabolic dysfunction in neurodegeneration. The brain is highly dependent on oxidative metabolism, and disruptions in the carnitine-dependent transport of fatty acids and the catabolism of amino acids can lead to energy deficits and increased oxidative stress, both of which are detrimental to neuronal health. frontiersin.org
The alterations in tiglyl carnitine and other acylcarnitines suggest a shift in substrate utilization in the aging and diseased brain, possibly as a compensatory mechanism for impaired glucose metabolism, a known early feature of Alzheimer's disease. nih.gov Further research into the specific roles of tiglyl carnitine and the broader network of acylcarnitines may open new avenues for the development of biomarkers for early disease detection and for therapeutic strategies aimed at correcting metabolic imbalances in the brain. nih.govresearchgate.netmdpi.com
Inflammatory and Autoimmune Condition Models
Familial Mediterranean Fever (FMF) is a hereditary autoinflammatory disorder characterized by recurrent episodes of fever and inflammation. Investigations into the metabolic profiles of individuals with FMF have revealed specific alterations in acylcarnitine levels, including that of tiglyl carnitine. A study involving 205 pediatric patients with FMF and 50 healthy controls demonstrated a notable decrease in the levels of several acylcarnitine esters in the FMF cohort. Among these, tiglyl carnitine (C5:1) was identified as being significantly lower in FMF patients compared to the healthy control group. This finding was part of a broader pattern of acylcarnitine profile variations, which also included decreased levels of acetyl-carnitine, propionyl-carnitine, and butyryl-carnitine. These results suggest a potential underlying disruption of peripheral carnitine utilization and mitochondrial energy metabolism in some individuals with FMF.
Table 1: Tiglyl Carnitine Levels in Familial Mediterranean Fever (FMF)
| Condition | Analyte | Observed Alteration in FMF Patients vs. Controls | Reference Study Population |
| Familial Mediterranean Fever | Tiglyl Carnitine (C5:1) | Decreased | 205 pediatric FMF patients |
Celiac disease, an autoimmune disorder triggered by gluten ingestion, is primarily characterized by damage to the small intestine, leading to malabsorption of various nutrients. This malabsorption is known to cause secondary carnitine deficiency, which can disrupt mitochondrial function. researchgate.netresearchgate.net Tiglyl carnitine, as a short-chain acylcarnitine, has been specifically associated with celiac disease. hmdb.ca
The primary metabolic linkage is believed to be the impaired intestinal absorption of L-carnitine and its precursors. This malabsorption can lead to a systemic depletion of the carnitine pool, affecting the transport of fatty acids into the mitochondria for β-oxidation—a critical process for energy production, particularly in muscle tissues. azdhs.govnih.gov While some studies on adult celiac patients on a long-term gluten-free diet have shown a marked decrease in acetylcarnitine and other carnitine esters, specific data on tiglyl carnitine was not highlighted. nih.govwjgnet.com Conversely, a study on clinically stable children with celiac disease did not find significant differences in acylcarnitine profiles compared to controls. thieme-connect.com The association between tiglyl carnitine and celiac disease is therefore likely part of a broader disturbance in carnitine homeostasis influenced by the malabsorptive state of the intestine.
Table 2: Research Findings on Carnitine Metabolism in Celiac Disease
| Study Focus | Patient Group | Key Findings Related to Carnitine Metabolism |
| Acylcarnitine Profile | Adult Celiac Patients (on gluten-free diet) | Marked decrease in acetylcarnitine and 11 other carnitine esters; free carnitine levels were normal. nih.gov |
| Acylcarnitine Profile | Pediatric Celiac Patients | No significant differences in free carnitine or acylcarnitine concentrations compared to healthy controls. thieme-connect.com |
| General Carnitine Status | Celiac Disease Patients | Carnitine deficiency can occur due to malabsorption, potentially leading to complications like cardiomyopathy. researchgate.netnih.gov |
| Metabolic Database Association | Celiac Disease | Tiglyl carnitine is listed as a metabolite associated with celiac disease. hmdb.ca |
Cardiovascular complications have been described in patients with Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. The malabsorption characteristic of IBD can lead to deficiencies in micronutrients crucial for myocardial metabolism, such as carnitine. Research into the role of acylcarnitine esters in IBD has revealed a potential link to cardiac involvement.
A study evaluating cardiac function and carnitine profiles in 20 IBD patients compared to 18 healthy controls found that serum levels of tiglyl carnitine were significantly lower in the IBD group. nih.gov This decrease was also observed for other short-chain acylcarnitines, including isovaleryl-carnitine, octenoylcarnitine, and decanoyl-carnitine. nih.gov The deficiency of these specific carnitine isoforms, which are essential for the transport of short-chain fatty acids for energy production within the myocardium, is hypothesized to play an important role in cardiac impairment in the course of IBD. It is suggested that a sustained deficiency of these carnitine esters could, over time, contribute to the development of dilated cardiomyopathy. nih.gov
Table 3: Tiglyl Carnitine in Inflammatory Bowel Disease (IBD) and Cardiac Function
| Condition | Analyte | Observed Alteration in IBD Patients vs. Controls | Hypothesized Role |
| Inflammatory Bowel Disease | Tiglyl Carnitine | Significantly lower | Deficiency may contribute to impaired myocardial metabolism and potential long-term cardiac involvement, such as dilated cardiomyopathy. nih.gov |
Future Directions and Theoretical Perspectives in Tiglyl Carnitine Research
Elucidating Undiscovered Metabolic Roles
Tiglyl carnitine is primarily recognized as a byproduct of the catabolism of the branched-chain amino acid isoleucine. researchgate.net Its formation allows for the export of excess or toxic tiglyl-CoA from the mitochondria, thereby preventing the inhibition of crucial mitochondrial functions like beta-oxidation. researchgate.net However, this function may be part of a more intricate regulatory network. L-carnitine and its esters are known to play a critical role in modulating the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA), which is essential for maintaining metabolic flexibility. mdpi.com
Future research could investigate whether tiglyl carnitine actively participates in metabolic signaling pathways beyond its detoxification role. For instance, fluctuations in tiglyl carnitine levels could potentially act as a signal to modulate the activity of enzymes involved in amino acid or fatty acid metabolism. The broader family of acylcarnitines is involved in transporting acyl groups into the mitochondria for energy production, buffering excess acyl residues, and removing xenobiotics. nih.gov Investigating whether tiglyl carnitine has specific, undiscovered roles in these broader functions, perhaps in specific tissues or under particular metabolic stressors, represents a key area for future exploration. The study of acylcarnitines is an active area of research, and it is likely that many new roles in health and disease will be uncovered in the coming years. hmdb.ca
Investigation of Tiglyl Carnitine as a Biomarker in Novel Disease Contexts
Tiglyl carnitine is a well-established biomarker for certain inborn errors of metabolism, where its accumulation is a direct consequence of enzymatic defects. Elevated levels are particularly indicative of beta-ketothiolase deficiency (an error in isoleucine and ketone body metabolism) and ECHS1 deficiency. hmdb.ca However, altered levels of tiglyl carnitine have been observed in a wider array of conditions, suggesting its potential as a biomarker in novel disease contexts. hmdb.ca
Modern advances in metabolomics have highlighted the potential of the entire carnitine pool to serve as biomarkers for a range of disorders beyond neonatal screening for genetic conditions. nih.govnih.gov Research has documented decreased plasma levels of tiglyl carnitine in individuals with familial Mediterranean fever and associations with conditions such as celiac disease, certain carcinomas, metabolic syndrome, type 2 diabetes, and cardiovascular diseases. hmdb.ca These associations warrant deeper investigation to determine if tiglyl carnitine levels can be used for diagnosis, prognosis, or monitoring of these more common and complex diseases.
The table below summarizes the current and potential disease associations for tiglyl carnitine as a biomarker.
| Disease Category | Specific Condition | Tiglyl Carnitine Level | Status |
| Inborn Errors of Metabolism | Beta-ketothiolase deficiency | Elevated | Established Biomarker |
| ECHS1 deficiency | Elevated | Established Biomarker | |
| Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency | Detected | Associated Marker | |
| Inflammatory & Autoimmune | Familial Mediterranean Fever | Decreased | Investigational |
| Celiac Disease | Associated | Investigational | |
| Inflammatory Bowel Disease | Associated | Investigational | |
| Metabolic & Cardiovascular | Metabolic Syndrome | Decreased | Investigational |
| Type 2 Diabetes Mellitus | Decreased | Investigational | |
| Cardiovascular Diseases | Decreased | Investigational | |
| Oncology | Lewis Lung Carcinoma | Decreased | Investigational |
| Prostate Cancer | Associated | Investigational |
This table is generated based on data from existing research findings. hmdb.caabmole.com
Future studies should focus on large-scale clinical cohorts to validate these preliminary findings and to understand the mechanisms linking altered tiglyl carnitine levels to the pathophysiology of these diseases.
Advanced Mechanistic Studies using Integrated Omics Approaches
To move beyond correlational studies and understand the precise mechanistic roles of tiglyl carnitine, integrated "omics" approaches are essential. nih.gov These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the metabolic perturbations involving tiglyl carnitine. nih.govnih.gov
For example, a metabolomics study could identify all acylcarnitines and other metabolites that change in concert with tiglyl carnitine under different physiological conditions. This could reveal previously unknown metabolic pathways or connections. nih.gov By integrating this with proteomics and transcriptomics data, researchers can identify the enzymes and transport proteins whose expression levels correlate with tiglyl carnitine concentrations. nih.gov This multi-omics approach can help construct detailed pathway models, identifying potential bottlenecks or regulatory points that are influenced by or that influence tiglyl carnitine levels. nih.gov
Computational methods can then be used to build predictive models of metabolic flux, helping to decipher how the cell manages the flow of metabolites through the isoleucine degradation pathway and connected networks. nih.gov Such integrative analyses are crucial for understanding the complex interplay between genetic background, protein expression, and metabolic phenotype in diseases where tiglyl carnitine levels are perturbed. mdpi.com
Development of Targeted Research Probes and Tools for Tiglyl Carnitine Pathways
Advancements in understanding tiglyl carnitine's function are also dependent on the development of more sophisticated research tools. Currently, the quantification of tiglyl carnitine and other acylcarnitines in biological samples is primarily achieved through sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govsigmaaldrich.com While these methods are excellent for determining concentrations in plasma and tissues, they provide a static snapshot of metabolite levels. sigmaaldrich.comnih.gov
Future research would benefit immensely from the development of targeted probes to visualize and track tiglyl carnitine in real-time within living cells and tissues. Potential tools could include:
Isotopically Labeled Tiglyl Carnitine: Stable isotope-labeled versions (e.g., using ¹³C or ¹⁵N) would allow for metabolic flux analysis, tracing the fate of the tiglyl moiety through various metabolic pathways.
Fluorescent Probes: Designing specific fluorescent molecules that bind to tiglyl carnitine could enable researchers to visualize its subcellular localization and transport dynamics using advanced microscopy techniques.
Genetically Encoded Sensors: The development of biosensors, potentially based on Förster resonance energy transfer (FRET), could allow for the dynamic measurement of tiglyl carnitine concentrations within specific cellular compartments.
These advanced tools would provide unprecedented insight into the kinetics of tiglyl carnitine transport and metabolism, helping to answer fundamental questions about its role in mitochondrial homeostasis and intercellular signaling.
Q & A
What metabolic pathways involve tiglyl carnitine, and what experimental approaches are used to study its role in energy metabolism?
Tiglyl carnitine (C5:1) is a short-chain acylcarnitine integral to mitochondrial fatty acid β-oxidation, facilitating the transport of tiglic acid derivatives into mitochondria for ATP production. It also intersects with gluconeogenesis via its association with pyruvate and alanine, which are substrates for hepatic glucose synthesis . To investigate its metabolic roles, researchers employ:
- Targeted metabolomics using tandem mass spectrometry (MS/MS) coupled with stable isotope dilution for precise quantification .
- Static metabolic profiling to correlate tiglyl carnitine levels with flux through pathways like β-oxidation and gluconeogenesis, as demonstrated in genetic mouse models .
- Isotope tracing to track labeled fatty acids through β-oxidation intermediates, including tiglyl carnitine .
What are the standard methodologies for quantifying tiglyl carnitine in biological samples, and how do targeted versus untargeted metabolomics approaches differ in this context?
Targeted metabolomics is the gold standard for quantifying tiglyl carnitine, utilizing MS/MS with pre-defined analyte panels to achieve high sensitivity and specificity. This method is optimal for hypothesis-driven studies, such as validating its role in prostate cancer progression .
Untargeted metabolomics (e.g., NMR or high-resolution MS) provides broader metabolic snapshots but requires subsequent validation via targeted assays to confirm tiglyl carnitine identities . Key considerations include:
- Data preprocessing : Exclusion of metabolites below detection limits (e.g., <50 nM) to ensure reliability .
- Quality control : Use of internal standards and replicate analyses to mitigate batch effects .
How is tiglyl carnitine integrated into current experimental models (e.g., in vitro, animal models) to investigate its physiological or pathological roles?
- In vitro models : Hepatocyte or cardiomyocyte cultures treated with inhibitors of β-oxidation (e.g., etomoxir) to observe tiglyl carnitine accumulation and its effects on lipid metabolism .
- Animal models : Genetic knockouts (e.g., Slc22a5 mutants) to study primary carnitine deficiency and compensatory mechanisms involving tiglyl carnitine .
- Clinical cohorts : Longitudinal studies in sepsis or heart failure patients to correlate tiglyl carnitine levels with disease progression and outcomes .
How can researchers resolve contradictions in reported associations between tiglyl carnitine levels and disease states (e.g., decreased in prostate cancer vs. other conditions)?
Discrepancies may arise from:
- Disease-specific metabolic rewiring : In prostate cancer, decreased tiglyl carnitine reflects impaired β-oxidation, whereas in heart failure, elevated levels signal mitochondrial stress .
- Study design : Differences in sampling (fasting vs. postprandial), cohort stratification (age, comorbidities), or analytical platforms .
Resolution strategies : - Multi-omics integration : Combine metabolomics with transcriptomics to identify regulatory nodes (e.g., FGF8, MDGA2) influencing tiglyl carnitine levels .
- Stratified analysis : Subgroup patients by disease stage or metabolic phenotype to isolate context-dependent effects .
What strategies are recommended for integrating genomic data (e.g., whole-genome sequencing) with metabolomic profiling to elucidate genetic regulators of tiglyl carnitine levels?
- Rare variant analysis : Apply methods like CCRS (Cumulative Coding Region Sequencing) to identify loci (e.g., FGF8, MDGA2) associated with tiglyl carnitine in genome-wide association studies (GWAS) .
- Sliding window approaches : Scan genomic regions for clusters of rare variants affecting carnitine pathway enzymes or transporters .
- Functional validation : Use CRISPR-edited cell lines to test candidate variants’ impact on tiglyl carnitine levels .
How should longitudinal studies be designed to assess tiglyl carnitine's role in dynamic metabolic processes, such as during sepsis or heart failure progression?
- Sampling frequency : Collect plasma at critical timepoints (e.g., sepsis onset, post-treatment) to capture dynamic changes .
- Endpoint selection : Include survival, organ dysfunction scores, and metabolic recovery metrics .
- Analytical frameworks : Use ROC curve analysis to evaluate tiglyl carnitine’s prognostic value and mixed-effects models to account for intra-individual variability .
What analytical frameworks are used to interpret the co-regulation of tiglyl carnitine with other short-chain acylcarnitines and gluconeogenic substrates in metabolic networks?
- Correlation clustering : Group metabolites (e.g., tiglyl carnitine, pyruvate, alanine) based on concentration correlations to infer pathway interactions .
- Kinetic modeling : Fit time-course metabolite data to differential equations describing β-oxidation and gluconeogenesis fluxes .
- Network analysis : Map tiglyl carnitine onto genome-scale metabolic models (e.g., Recon3D) to predict its role under varying physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
